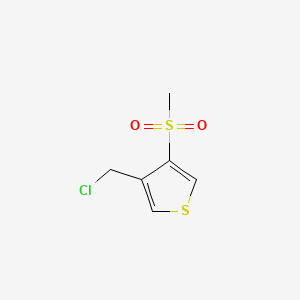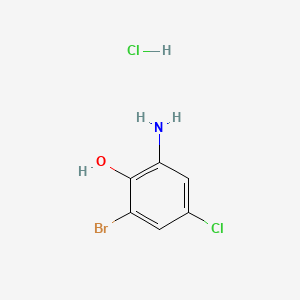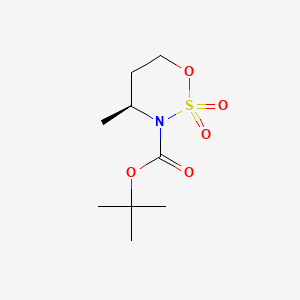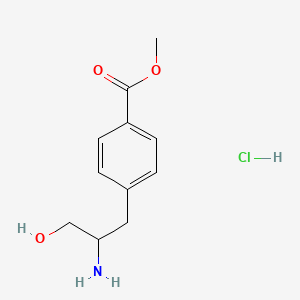
3-(chloromethyl)-4-methanesulfonylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-methanesulfonylthiophene (CMST) is an organosulfur compound that has been studied extensively for its potential applications in a variety of scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and is a useful tool in laboratory experiments due to its advantageous properties.
Scientific Research Applications
3-(chloromethyl)-4-methanesulfonylthiophene has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been studied as a potential tool for drug delivery, for the synthesis of novel materials, and for the production of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-methanesulfonylthiophene is not yet fully understood. However, it is believed that the compound acts as an electron-acceptor, and can form a stable covalent bond with a variety of molecules, such as proteins and other organic compounds. This allows the compound to interact with a wide range of biological systems and to modulate their activity.
Biochemical and Physiological Effects
3-(chloromethyl)-4-methanesulfonylthiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, to inhibit the production of reactive oxygen species, and to reduce inflammation. It has also been shown to modulate the activity of enzymes and to interact with a variety of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
3-(chloromethyl)-4-methanesulfonylthiophene has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that 3-(chloromethyl)-4-methanesulfonylthiophene is a toxic compound and should be handled with care. Additionally, the compound can be unstable under certain conditions, and can react with other compounds in a laboratory environment.
Future Directions
Given its wide range of potential applications, there are many potential future directions for 3-(chloromethyl)-4-methanesulfonylthiophene research. These include further studies into its mechanism of action, its potential for drug delivery, and its ability to interact with a variety of biological systems. Additionally, further studies into its potential for the synthesis of novel materials and its ability to produce bioactive compounds would be beneficial. Finally, further studies into its potential for use in industrial applications, such as the production of chemicals and fuels, would be beneficial.
Synthesis Methods
The synthesis of 3-(chloromethyl)-4-methanesulfonylthiophene typically begins with the reaction of 4-methanesulfonylthiophene and thionyl chloride in the presence of a base such as pyridine. This reaction yields 3-(chloromethyl)-4-methanesulfonylthiophene and HCl. This reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and acetonitrile. The reaction can be further optimized by varying the reaction temperature, the concentration of the reactants, and the reaction time.
properties
IUPAC Name |
3-(chloromethyl)-4-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUJUKPFRAYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)


![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)

![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)



